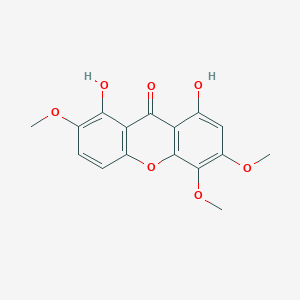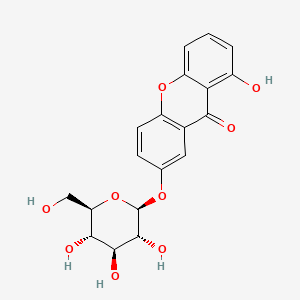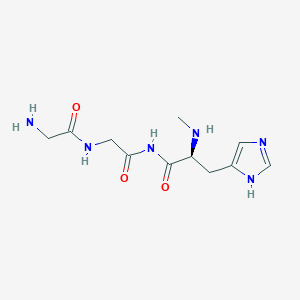
N-hydroxy-4-aminobiphenyl O-sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-hydroxy-4-aminobiphenyl O-sulfate is a hydroxylamine O-sulfonic acid. It derives from a biphenyl-4-amine and a hydroxylamine.
Aplicaciones Científicas De Investigación
Carcinogenic Potential and Metabolic Activation :
- N-hydroxy-4-aminobiphenyl derivatives, when combined with partial hepatectomy and dietary phenobarbital, induced liver neoplasms and gamma-glutamyltranspeptidase-positive foci in rats (Shirai, Lee, Wang, & King, 1981).
- N-hydroxy-N-acetyl-4-aminobiphenyl shows strong binding to RNA and protein in rat liver parenchymal cells, indicating its potential role in carcinogenesis (King, Traub, Cardona, & Howard, 1976).
Chemical Interactions with Nucleic Acids :
- The sulfuric acid ester of N-hydroxy-N-4-acetylaminobiphenyl interacts with guanosine and DNA, forming specific adducts, which are important in understanding its mutagenic effects (Kriek, 1971).
Formation of DNA Adducts :
- N-hydroxy-4-acetylaminobiphenyl forms both N-acetylated and deacetylated DNA adducts in rat liver, implicating sulfation in its genotoxic effects (van de Poll, Venizelos, & Meerman, 1990).
Role in Human Fetal Development :
- Human fetal and neonatal sulfotransferase enzymes can sulfate N-hydroxy-4-aminobiphenyl derivatives, suggesting that these compounds may be bioactivated during human development, a period of heightened vulnerability (Gilissen, Hume, Meerman, & Coughtrie, 1994).
Impact on Enzymatic Pathways :
- Sulfation and glucuronidation pathways compete in the metabolism of hydroxamic acids like N-hydroxy-4-acetylaminobiphenyl, with the sulfation pathway playing a significant role in carcinogenesis of aromatic amines (Mulder & Meerman, 1983).
Propiedades
Fórmula molecular |
C12H11NO4S |
|---|---|
Peso molecular |
265.29 g/mol |
Nombre IUPAC |
(4-phenylanilino) hydrogen sulfate |
InChI |
InChI=1S/C12H11NO4S/c14-18(15,16)17-13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,13H,(H,14,15,16) |
Clave InChI |
MMVAWBIOMJBQHT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NOS(=O)(=O)O |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)NOS(=O)(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-3,4-dioxo-1-cyclobutenyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1237914.png)
![N-(3,4-difluorophenyl)-2-[N-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-4-ethoxyanilino]acetamide](/img/structure/B1237916.png)






![N-[5-[3-[4-(3-aminopropylamino)butylamino]propanoylamino]pentyl]-2-[[2-(2,4-dihydroxyphenyl)acetyl]amino]butanediamide](/img/structure/B1237928.png)





